N-Desmethylrufloxacin is derived from rufloxacin through metabolic processes, particularly in the liver. It falls under the broader classification of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound is often analyzed in pharmacokinetic studies to understand its role in the therapeutic efficacy of rufloxacin and its potential side effects.
The synthesis of N-Desmethylrufloxacin typically involves the demethylation of rufloxacin. Various methods have been employed to achieve this transformation:
N-Desmethylrufloxacin possesses a molecular formula of and a molecular weight of approximately 345.34 g/mol. The structure features:
N-Desmethylrufloxacin participates in several chemical reactions relevant to its function and metabolism:
The mechanism of action of N-Desmethylrufloxacin is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.
The physical and chemical properties of N-Desmethylrufloxacin are essential for understanding its behavior in biological systems:
N-Desmethylrufloxacin has several scientific applications:
N-Desmethylrufloxacin is structurally characterized as the N-desmethylated derivative of the fluoroquinolone antibiotic rufloxacin (chemically defined as 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid hydrochloride) [1] [7]. Its core structure retains the essential pharmacophore of fluoroquinolones:
The defining structural modification occurs at the piperazinyl substituent (C10 position), where demethylation converts the N-methylpiperazine of rufloxacin to N-desmethylpiperazine (Figure 1). This alteration reduces molecular weight by 14 Da and increases polarity compared to the parent drug [2] [7]. Unlike newer generation fluoroquinolones (e.g., ofloxacin with a tricyclic structure), N-Desmethylrufloxacin maintains the benzothiazine ring system unique to rufloxacin, contributing to its extended elimination half-life [4] [7].
Table 1: Structural Comparison of Rufloxacin and N-Desmethylrufloxacin
Feature | Rufloxacin | N-Desmethylrufloxacin |
---|---|---|
IUPAC Name | 7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | 7-Fluoro-6-(piperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Molecular Weight | 363.407 g/mol | 349.380 g/mol |
Key Modification | Methyl group on piperazine nitrogen | Hydrogen atom on piperazine nitrogen |
Polarity | Moderate (logP ~0.3) | Higher (logP ~ -0.2) |
N-Desmethylrufloxacin was initially investigated as a potential major oxidative metabolite of rufloxacin during preclinical development. However, pivotal human studies revealed crucial differences in biotransformation:
Figure 1: Theoretical Biotransformation Pathway of Rufloxacin (Not Observed in Humans)Rufloxacin → (CYP450-mediated N-demethylation) → N-Desmethylrufloxacin → (Further oxidation) → Rufloxacin Sulfoxide
Despite its absence in human metabolism, N-Desmethylrufloxacin retains pharmacological interest for several reasons:
Drug Interaction Profiling: Rufloxacin’s lack of significant metabolism confers a superior drug interaction profile compared to fluoroquinolones metabolized by CYP1A2 (e.g., ciprofloxacin). Studies confirm rufloxacin does not inhibit theophylline metabolism at steady state, attributed to its negligible conversion to potential CYP1A2-inhibiting metabolites like N-Desmethylrufloxacin. Pharmacokinetic parameters (AUC, Cmax, clearance) of theophylline remain unchanged during co-administration [1].
Structure-Activity Relationship (SAR) Studies: As a structural analog, N-Desmethylrufloxacin helps delineate molecular determinants of fluoroquinolone efficacy. The N-desmethyl modification:
Table 2: Pharmacokinetic Parameters Influencing Clinical Utility
Parameter | Rufloxacin | Typical Fluoroquinolones (e.g., Ofloxacin) | Significance |
---|---|---|---|
Bioavailability | ~60% (rat models) | 85–95% | Lower absorption necessitates dose optimization |
Protein Binding | ~60% | 20–32% | Impacts free drug concentration at infection sites |
Renal Excretion | 25–50% unchanged | 65–80% unchanged | Reduced renal clearance prolongs half-life |
CYP450 Metabolism | Negligible | Moderate (CYP1A2-dependent) | Minimizes drug-drug interactions |
The investigation of N-Desmethylrufloxacin underscores a critical principle in antibiotic development: Understanding metabolic fate is as crucial as parent drug design. Its absence in humans paradoxically reinforces rufloxacin’s value as a therapeutic agent with minimized interaction potential, while its study advances rational antibiotic design [1] [4] [7].
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